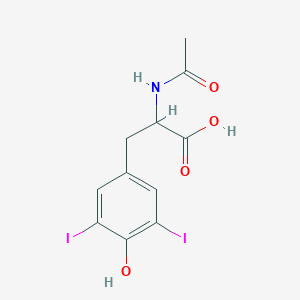

N-Acetyl-3,5-diiodo-L-tyrosine

Description

Overview of N-Acetyl-3,5-diiodo-L-tyrosine as a Specialized Tyrosine Derivative

This compound is a modified form of the amino acid L-tyrosine, featuring an acetyl group attached to the amino group and two iodine atoms at the 3 and 5 positions of the phenol (B47542) ring. ontosight.ailookchem.com This di-iodination is a critical structural feature. ontosight.ai The compound is also known as diiodotyrosine (DIT), and it is a derivative of the amino acid tyrosine. ontosight.ai Its structure allows for effective integration into various biochemical pathways, making it a valuable tool for researchers. chemimpex.com Compared to other iodinated tyrosine derivatives, it possesses unique properties such as enhanced solubility and stability. chemimpex.com

| Property | Value |

| Molecular Formula | C₁₁H₁₁I₂NO₄ scbt.com |

| Molecular Weight | 475.02 g/mol scbt.com |

| Appearance | White to light yellow powder or crystals cymitquimica.com |

| Melting Point | 178–182°C |

| Solubility | Almost transparent in Methanol (B129727) lookchem.com |

| IUPAC Name | (2S)-2-acetamido-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid scbt.com |

Significance in Biomedical and Pharmaceutical Sciences

The significance of this compound in the biomedical and pharmaceutical sciences is multifaceted. It is a crucial intermediate in the biosynthesis of thyroid hormones, such as thyroxine (T4) and triiodothyronine (T3). ontosight.ai After its formation, diiodotyrosine (DIT) can couple with other DIT molecules or with monoiodotyrosine (MIT) to form T4 and T3, respectively. ontosight.ai This makes it a significant compound for studying thyroid hormone synthesis and metabolism. chemimpex.com

In the pharmaceutical industry, it serves as a lead compound for synthesizing new drugs, particularly for addressing thyroid-related disorders. chemimpex.com Its potential to mimic natural thyroid hormones while possibly offering improved pharmacokinetic profiles makes it a candidate for further investigation in drug development. Furthermore, this compound is utilized in the development of radiolabeled compounds for imaging and therapeutic applications in nuclear medicine, which can enhance diagnostic capabilities. chemimpex.com It is also employed in various biochemical assays to measure enzyme activity and interactions, providing insights into metabolic pathways that involve iodine and tyrosine derivatives. chemimpex.com

| Research Application | Description |

| Thyroid Research | Investigates hormone synthesis and metabolism due to its structural similarity to tyrosine, a precursor in thyroid hormone production. chemimpex.com |

| Radiopharmaceuticals | Used in the development of radiolabeled compounds for diagnostic imaging in nuclear medicine. chemimpex.com |

| Drug Development | Serves as a lead compound for synthesizing new pharmaceuticals targeting thyroid disorders. chemimpex.com |

| Biochemical Assays | Employed to measure enzyme activity and interactions involving iodine and tyrosine derivatives, aiding in the study of metabolic pathways. chemimpex.com |

| Enzyme Studies | Used as a substrate to investigate the binding region of the active center of enzymes like pepsin. lookchem.com |

Historical Context of Research on Iodinated Tyrosine Derivatives

Research into iodinated tyrosine derivatives is deeply connected to the study of thyroid function. The spontaneous reaction between iodine and tyrosine to create monoiodotyrosine (MIT) and diiodotyrosine (DIT) is a foundational concept. researchgate.net Historically, the synthesis of thyroid hormones was a significant area of investigation. For instance, methods for producing 3,5-diiodo-L-thyronine involved acetylating L-diiodotyrosine at the amino group, followed by esterification and coupling reactions. google.com

Early biomimetic studies on the synthesis of thyroxine, dating back to the 1940s, explored the oxidative coupling of N-acetyl-3,5-diiodotyrosine ethyl ester. cdnsciencepub.com The kinetics of the iodination of L-tyrosine and its derivatives were studied to understand the rates and mechanisms of these reactions, with some key papers published in the 1950s and 1960s. acs.orgacs.orgacs.org These foundational studies provided a basis for understanding how iodinated tyrosines are formed and subsequently coupled to create the active thyroid hormones. cdnsciencepub.com Over the years, various methods have been developed to synthesize and study these compounds, including processes using copper salts to accelerate condensation reactions for producing thyronine derivatives from this compound esters. google.comgoogle.com

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-acetamido-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11I2NO4/c1-5(15)14-9(11(17)18)4-6-2-7(12)10(16)8(13)3-6/h2-3,9,16H,4H2,1H3,(H,14,15)(H,17,18)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDXURJOCZAIXFK-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC(=C(C(=C1)I)O)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC(=C(C(=C1)I)O)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11I2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901305606 | |

| Record name | N-Acetyl-3,5-diiodo-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901305606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1027-28-7 | |

| Record name | N-Acetyl-3,5-diiodo-L-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1027-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl-3,5-diiodo-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901305606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-acetyl-3,5-diiodo-L-tyrosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.580 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization Methodologies for N Acetyl 3,5 Diiodo L Tyrosine

Chemical Synthesis Pathways of N-Acetyl-3,5-diiodo-L-tyrosine

The synthesis of this compound can be approached through various methods, adaptable to both large-scale industrial production and smaller laboratory settings.

Industrial Synthesis Approaches

Industrial production of this compound often prioritizes efficiency, yield, and cost-effectiveness. A common strategy involves a two-step process starting from L-tyrosine. The first step is the di-iodination of L-tyrosine, followed by the acetylation of the resulting 3,5-diiodo-L-tyrosine.

One industrial method for the synthesis of related thyroxine analogues involves the oxidative coupling of the ethyl ester of N-acetyl-3,5-diiodotyrosine. cdnsciencepub.com This reaction is typically carried out in an aqueous ethanol (B145695) solution at elevated temperatures (around 60-65°C) and under pressure for an extended period, using molecular oxygen as the oxidant. cdnsciencepub.com While this specific example leads to a thyroxine analogue, the underlying principles of handling the N-acetylated and iodinated tyrosine core are relevant to its large-scale production.

Laboratory-Scale Synthetic Routes

In a laboratory setting, the synthesis of this compound typically follows a sequential reaction pathway. The process begins with the iodination of L-tyrosine to form 3,5-diiodo-L-tyrosine. This is achieved through electrophilic aromatic substitution using iodine and an iodide salt, such as potassium iodide, in an acidic aqueous medium. The reaction is generally heated for several hours, followed by neutralization, filtration, and recrystallization to purify the di-iodinated intermediate.

The subsequent step is the acetylation of the amino group of 3,5-diiodo-L-tyrosine. This is a nucleophilic acyl substitution reaction where the amino group attacks the electrophilic carbonyl carbon of an acetylating agent, most commonly acetic anhydride (B1165640). The reaction proceeds through a tetrahedral intermediate, which then expels an acetate (B1210297) ion to yield the final product, this compound.

Precursors and Starting Materials in this compound Synthesis

The primary precursor for the synthesis of this compound is the amino acid L-tyrosine . ontosight.aiebi.ac.uk L-tyrosine provides the fundamental chemical scaffold that is subsequently modified.

The key reagents involved in the synthesis are:

Iodinating agents : Molecular iodine (I₂) in conjunction with an iodide salt like potassium iodide (KI) is commonly used for the di-iodination of the tyrosine ring.

Acetylating agents : Acetic anhydride is the most frequently employed reagent for the acetylation of the amino group of 3,5-diiodo-L-tyrosine.

Solvents and catalysts : The reactions are typically carried out in aqueous acidic or alkaline solutions, and may involve the use of catalysts to facilitate the reactions.

The direct precursor to this compound is 3,5-diiodo-L-tyrosine . ebi.ac.uk This intermediate is formed by the iodination of L-tyrosine and is itself a significant compound in the biosynthesis of thyroid hormones. ontosight.ai

Synthesis of this compound Esters and Analogues

The versatile structure of this compound allows for its conversion into various esters and analogues, which are valuable in further synthetic applications, such as in the preparation of thyroxine and its derivatives.

A notable reaction is the synthesis of N-acetyl-L-diiodotyrosine ethyl ester, which is a key intermediate in some synthetic routes to thyroxine. google.com This esterification is typically achieved by reacting this compound with ethanol in the presence of an acid catalyst. The resulting ester can then undergo coupling reactions. For instance, it can be coupled with 4,4'-dimethoxy-diphenyl-iodonium salts in the presence of alcoholates in methanol (B129727) to form a precursor to 3,5-diiodo-L-thyronine. google.com

Furthermore, the ethyl ester of N-acetyl-3,5-diiodotyrosine can undergo biomimetic oxidative coupling to yield the ethyl ester of N-acetylthyroxine. cdnsciencepub.comresearchgate.netcdnsciencepub.com This reaction highlights the utility of N-acetylated and esterified diiodotyrosine derivatives in building more complex molecules. The synthesis of various thyroxine analogues often utilizes N-acetyl-3,5-diiodotyrosine esters as starting materials, where they are condensed with other aromatic moieties. google.comsci-hub.se For example, a process for preparing O-methyl-N-acetyl-3,5-diiodo-L-thyronine alkyl esters involves the condensation of a di-(p-anisyl)-iodonium halide with this compound alkyl esters in an alkaline medium, often in the presence of copper or its salts to accelerate the reaction. google.comgoogle.com

The synthesis of other analogues, such as those with different substituents on the phenolic ring or modifications to the side chain, also frequently starts from N-acetylated diiodotyrosine derivatives. sci-hub.seeur.nl

Considerations for Enhanced Solubility and Stability in Synthetic Processes

The solubility and stability of this compound and its precursors are important considerations for efficient synthesis and purification. Compared to other iodinated tyrosine derivatives, this compound exhibits enhanced solubility and stability, which is advantageous for both research and industrial applications. chemimpex.com The acetylation of the amino group in N-Acetyl-L-tyrosine, a related compound, is known to increase its water solubility compared to L-tyrosine. chemicalbook.com

During synthesis, particularly the iodination step, controlling the pH of the reaction medium is crucial. An acidic environment is typically required for the electrophilic aromatic substitution to proceed effectively. In subsequent steps, such as the synthesis of esters and coupling reactions, the choice of solvent is critical. For instance, this compound is reported to be almost transparent in methanol, indicating good solubility. lookchem.com For reactions involving its esters, solvents like ethanol or dichloromethane (B109758) are often used. cdnsciencepub.comeur.nl

The stability of the compound is generally good, but like many organic molecules, it should be stored in a cool, dark place to prevent degradation. tcichemicals.com For long-term storage, temperatures of -20°C are recommended. lookchem.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁I₂NO₄ | |

| Molecular Weight | 475.02 g/mol | |

| Melting Point | 124.0 to 128.0 °C | lookchem.com |

| Boiling Point | 532.9 °C at 760 mmHg | lookchem.com |

| Density | 2.206 g/cm³ | lookchem.com |

| Solubility | Almost transparent in Methanol | lookchem.com |

| Storage Temperature | -20°C | lookchem.com |

Biochemical and Metabolic Investigations of N Acetyl 3,5 Diiodo L Tyrosine

Role as a Precursor in Thyroid Hormone Metabolism Studies

N-Acetyl-3,5-diiodo-L-tyrosine plays a crucial role in the investigation of thyroid hormone synthesis and metabolism. chemimpex.com Its structural similarity to tyrosine, the natural precursor for thyroid hormones, makes it a valuable compound for these studies. chemimpex.com

Modeling Systems for Thyroid Hormone Biosynthesis

This compound has been utilized in modeling systems to study the biosynthesis of thyroid hormones. pharmaffiliates.comchemicalbook.com The ethyl ester of N-acetyl-3,5-diiodotyrosine, a derivative, has been a key subject in biomimetic oxidative coupling studies. These investigations explore the conversion of this compound into the ethyl ester of N-acetylthyroxine. cdnsciencepub.com Such biomimetic reactions, which aim to replicate biological processes, have provided insights into the potential mechanisms of thyroxine formation, including the proposal of a phenolic coupling mechanism that leads to an aryloxydienone intermediate. cdnsciencepub.com

Investigation of Thyroid Hormone Synthesis and Metabolism

The unique structure of this compound allows for its effective incorporation into various biochemical pathways, making it a valuable asset for researchers examining thyroid function and related disorders. chemimpex.com It is involved in the metabolism of thyroid hormones, particularly in relation to the enzymes that convert thyroxine (T4) into the more active triiodothyronine (T3). The compound's enhanced solubility and stability compared to other iodinated tyrosine derivatives make it particularly advantageous for research purposes. chemimpex.com

Enzymatic Interactions and Metabolic Pathways Involving this compound

This compound interacts with various enzymes and is involved in several metabolic pathways. chemimpex.com It can act as a substrate or inhibitor in enzymatic reactions, providing valuable data for understanding metabolic disorders.

Inhibition of Pepsin-Catalyzed Hydrolysis

Research has investigated the ability of this compound to inhibit the hydrolysis catalyzed by pepsin. pharmaffiliates.comchembk.com This line of inquiry aims to determine the substrate binding region within the active center of the enzyme. pharmaffiliates.comchembk.com In related studies, the dipeptide N-acetyl-L-phenylalanyl-3,5-diiodo-L-tyrosine has been used as a synthetic substrate for pepsin, demonstrating the utility of di-iodotyrosine derivatives in probing enzyme activity. nih.govebi.ac.uk For instance, the hydrolytic activity of quail pepsin on N-acetyl-L-phenylalanyl-3,5-diiodo-L-tyrosine was found to be about 1% of that of porcine pepsin. nih.gov

Interactions with Other Enzymes and Metabolic Pathways

This compound's mechanism of action involves its interaction with thyroid hormone receptors and other cellular targets. It can modulate metabolic pathways by influencing the activity of enzymes and transporters involved in thyroid hormone metabolism. For example, it is involved with deiodinases, the enzymes responsible for the conversion of T4 to T3.

Incorporation into Biochemical Pathways

The structure of this compound facilitates its incorporation into various biochemical pathways, making it a useful tool for studying thyroid function. chemimpex.com As a derivative of tyrosine, it is recognized in pathways involving this amino acid. Its involvement in thyroid hormone synthesis is a key example of its incorporation into a critical metabolic process. ontosight.ai

Comparative Studies with Other Iodinated Tyrosine Derivatives

This compound (NADIT) is one of several iodinated derivatives of the amino acid tyrosine, each with distinct structural features that influence their biochemical roles and metabolic fates. Comparative analysis of NADIT with its non-acetylated counterpart, 3,5-diiodo-L-tyrosine (DIT), and other related compounds reveals key differences in their involvement in thyroid hormone biosynthesis and metabolism.

The primary structural difference between NADIT and DIT is the presence of an acetyl group on the amino group of the alanine (B10760859) side chain in NADIT. This modification has significant biochemical consequences. While DIT is a direct precursor for the synthesis of thyroid hormones thyroxine (T4) and triiodothyronine (T3) through coupling reactions catalyzed by thyroid peroxidase, the N-acetyl group in NADIT alters its reactivity and metabolic pathway. ontosight.ai Research indicates that the N-acetyl derivative can increase the yield of thyronine formation in condensation reactions compared to the free amino acid. annualreviews.org Specifically, the conversion of DIT residues to thyroxine is a relatively inefficient process, but the yield can be notably increased when the amino acid is replaced by its N-acetyl derivative. annualreviews.org

Compared to other iodinated tyrosine derivatives, NADIT exhibits enhanced solubility and stability, making it advantageous for certain research applications. chemimpex.com Its structure allows for effective incorporation into various biochemical pathways, positioning it as a valuable tool for investigating thyroid function and related disorders. chemimpex.com

The metabolic processing of these compounds also differs. Studies using L-amino acid oxidase from cobra venom have shown that the rate of degradation of aromatic iodinated compounds is related to the number of iodine atoms. The degradation rate follows the order: monoiodotyrosine > diiodotyrosine > triiodothyronine > thyroxine. oup.com This enzymatic action converts iodinated tyrosines into their corresponding alpha-keto acids prior to deiodination. oup.com Furthermore, N-acetylated thyroid hormone metabolites are recognized as high-affinity substrates for the deiodinase 1 (Dio1) enzyme, which prefers a negative charge at the side chain, as provided by acetylation, over the zwitterionic natural alanine side chain. oup.com

The following tables provide a comparative overview of NADIT and related iodinated tyrosine derivatives based on their structural characteristics, biological roles, and metabolic interactions.

Table 1: Structural and Functional Comparison of Iodinated Tyrosine Derivatives

| Compound | Molecular Formula | Key Structural Differences from NADIT | Primary Biological Role/Significance |

|---|---|---|---|

| This compound (NADIT) | C₁₁H₁₁I₂NO₄ | Reference Compound | Thyroid hormone intermediate; substrate in thyroid metabolism studies. chemimpex.com |

| 3,5-Diiodo-L-tyrosine (DIT) | C₉H₉I₂NO₃ | Lacks the N-acetyl group. | Direct precursor for T3/T4 synthesis; intermediate in thyroid hormone biosynthesis. ontosight.aisigmaaldrich.com |

| 3-Monoiodotyrosine (MIT) | C₉H₁₀INO₃ | Contains only one iodine atom and lacks the N-acetyl group. | Constituent of thyroglobulin and precursor for thyroid hormone synthesis. ontosight.aiannualreviews.org |

| N-Acetyl-3,5-dibromo-L-tyrosine | C₁₁H₁₁Br₂NO₄ | Contains two bromine atoms instead of iodine. | Used in antibiotic synthesis. |

| 3'-Acetyl-3,5-diiodo-L-thyronine (3'-Ac-T2) | C₁₇H₁₅I₂NO₅ | An acetylated thyronine derivative (not a tyrosine); acetyl group is on the 3' position of the outer ring. nih.gov | Exhibits high thyromimetic activity despite low affinity for thyroid hormone receptors in vitro. nih.gov |

Table 2: Comparative Metabolic and Enzymatic Interactions

| Compound/Class | Enzymatic Interaction/Metabolic Process | Observed Outcome |

|---|---|---|

| Iodinated Tyrosines (MIT, DIT) | Degradation by L-amino acid oxidase | Converted to corresponding alpha-keto acids, followed by deiodination. The degradation rate is inversely related to the number of iodine atoms (MIT > DIT). oup.com |

| N-Acetylated Thyroid Hormones | Substrate for Deiodinase 1 (Dio1) | Act as high-affinity substrates for the enzyme, which preferentially metabolizes compounds with a negatively charged side chain. oup.com |

| N-Acetyl Diiodotyrosine Peptides (e.g., N-acetyldiiodotyrosylglutamic acid) | Condensation Reaction (Thyronine formation) | Significantly increases the yield of thyronine synthesis (up to 35%) compared to DIT alone. annualreviews.org |

| Iodinated Thyronines (T3, T4) | Degradation by L-amino acid oxidase | Converted to respective acetic acid derivatives but not to inorganic iodide by this enzyme. Degradation is slower than for iodotyrosines. oup.com |

Biological Activities and Mechanisms of Action of N Acetyl 3,5 Diiodo L Tyrosine

Mechanisms of Action in Biological Systems

The primary mechanism of action of N-Acetyl-3,5-diiodo-L-tyrosine involves its role as an intermediate and modulator in pathways related to thyroid hormone metabolism. ontosight.ai Its structural similarity to the thyroid hormone precursor 3,5-diiodo-L-tyrosine (DIT) allows it to interact with enzymes and receptors within the thyroid system. ontosight.ai For instance, it is involved in the study of thyroid hormone biosynthesis, helping to elucidate the processes of hormone production and regulation. lookchem.compharmaffiliates.com The presence of iodine atoms and the acetylated amino group are key to its biological activity and interactions within various biochemical pathways.

Investigating Thyroid-Related Disorders and Function

Due to its close structural resemblance to tyrosine, a precursor for thyroid hormones, this compound is a significant compound in thyroid research. chemimpex.com It is utilized in studies focusing on the synthesis and metabolism of thyroid hormones. chemimpex.com Research indicates that NADIT may have a role in regulating thyroid function. The compound and its derivatives have been explored for their potential applications in conditions such as hypothyroidism. It serves as a crucial intermediate in the synthesis of thyroid hormones like triiodothyronine (T3) and thyroxine (T4). The dysregulation of its metabolic pathways can lead to thyroid disorders. ontosight.ai

Potential in Antioxidant Studies and Reducing Oxidative Stress

This compound has been a subject of interest in antioxidant research. chemimpex.com Studies have investigated its potential to mitigate oxidative stress within biological systems. chemimpex.com Experimental research suggests that NADIT may possess the ability to scavenge free radicals, which could lead to reduced cellular damage in models of diseases related to oxidative stress. This antioxidant potential is an area of ongoing investigation.

Impact on Cellular and Molecular Processes

The influence of this compound extends to various cellular and molecular functions, primarily linked to energy metabolism and its regulation.

Effects on Mitochondrial Function and Oxidative Stress

Structurally similar compounds to this compound have shown effects on mitochondrial respiration. The compound's potential to act as an antioxidant is also relevant in the context of mitochondrial function, as mitochondria are a major source of cellular oxidative stress.

Influence on Lipid and Glucose Metabolism

The broader implications of this compound on metabolic regulation suggest a potential influence on lipid and glucose metabolism, although direct and detailed research findings on these specific effects are less documented in the provided search results. Its role in thyroid function inherently links it to the regulation of these metabolic pathways. ontosight.ai

Research Applications of this compound

| Research Area | Application of this compound |

| Thyroid Research | Studying thyroid hormone synthesis and metabolism. chemimpex.com |

| Enzyme Studies | Used as a substrate to investigate the binding region of the active center of pepsin. lookchem.compharmaffiliates.com |

| Drug Development | Serves as a lead compound for synthesizing new pharmaceuticals targeting thyroid-related disorders. chemimpex.com |

| Biochemical Assays | Employed to measure enzyme activity and interactions involving iodine and tyrosine derivatives. chemimpex.com |

| Radiopharmaceuticals | Used in the development of radiolabeled compounds for imaging and therapeutic applications. chemimpex.com |

| Antioxidant Studies | Investigating its potential to reduce oxidative stress. chemimpex.com |

| Proteomics Research | Utilized as an amino acid for proteomics research. scbt.com |

Studies on Adipose Tissue and Lipolysis

Thyroid hormones are established regulators of white adipose tissue (WAT) function, influencing processes such as lipolysis, lipogenesis, and thermogenesis. mdpi.com The thyroid hormone metabolite 3,5-diiodo-L-thyronine (T2) has been a subject of research for its metabolic activities, which could unveil new pathways and targets for thyroid hormone action. mdpi.com When administered exogenously to rodents, T2 has been shown to increase the resting metabolic rate and prevent diet-induced overweight and insulin (B600854) resistance. researchgate.net

Research on rats fed a high-fat diet (HFD) has demonstrated that 3,5-diiodo-L-thyronine (T2) can prevent the increase in visceral adipose tissue (VAT) mass. mdpi.com This effect is attributed to a series of cellular and molecular processes that T2 initiates. Notably, T2 prepares the adipocyte for lipolysis by inducing the phosphorylation of hormone-sensitive lipase (B570770) (HSL) at a specific site responsive to protein kinase A. mdpi.com This enzymatic activation was observed to be accompanied by the release of glycerol, indicating active fat breakdown, and contributed to a normalization of adipocyte volume in the T2-treated group compared to controls. mdpi.com

Further investigation into the long-term effects of T2 administration revealed a significant alteration in the proteomic profile of visceral adipose tissue in HFD-fed rats. mdpi.com These changes suggest a pro-angiogenic effect and a reduction in proteins associated with lipid storage and oxidative stress responses. mdpi.com Additionally, proteins involved in mitochondrial functions related to lipogenesis were observed to be normalized. mdpi.com These findings collectively point towards an anti-adipogenic and anti-lipogenic potential of T2, which positively impacts the health of the adipose tissue. mdpi.com

The mechanism of action for T2 also appears to involve the stimulation of liver fatty acid oxidation and a less efficient mitochondrial use of fatty acid substrates. researchgate.net In conjunction with its effects on other metabolically active tissues like skeletal muscle and brown adipose tissue, T2 demonstrates lipolytic effects in the liver, which are mediated by autophagy and increased fatty acid oxidation. researchgate.net

It has been noted that similar compounds can affect energy metabolism, including the modulation of mitochondrial respiration and thermogenesis in brown adipose tissue (BAT). The structural similarities of this compound to these compounds suggest it could have comparable effects.

Detailed Research Findings on the Effects of 3,5-diiodo-L-thyronine (T2) on Adipose Tissue:

| Parameter | Observation in High-Fat Diet (HFD) Rats Treated with 3,5-T2 | Reference |

| Visceral Adipose Tissue (VAT) Mass | Prevention of HFD-induced increase in VAT mass. | mdpi.com |

| Adipocyte Volume | Partial normalization at 1 week and complete normalization to control levels after 2 weeks. | mdpi.com |

| Lipolysis | Programmed adipocytes for lipolysis through rapid induction of Hormone-Sensitive Lipase (HSL) phosphorylation at Ser563. | mdpi.com |

| Glycerol Release | Accompanied HSL phosphorylation, indicating active fat breakdown. | mdpi.com |

| Proteomic Profile of VAT (after 4 weeks) | Significantly altered; showed a marked pro-angiogenic action, reduced representation of proteins for lipid storage and oxidative stress response, and normalization of proteins for lipogenesis-associated mitochondrial function. | mdpi.com |

| Energy Expenditure | Known to increase energy expenditure. | mdpi.com |

| Insulin Resistance | Prevents diet-induced insulin resistance. | researchgate.net |

Applications of N Acetyl 3,5 Diiodo L Tyrosine in Advanced Research

Drug Discovery and Development

The structural characteristics of N-Acetyl-3,5-diiodo-L-tyrosine make it a versatile molecule in the pharmaceutical sciences, where it is utilized as an analog, a lead compound, and a key synthetic intermediate. chemimpex.com

Development of Thyroid Hormone Analogs

This compound's structural resemblance to the endogenous thyroid hormone precursors is a critical feature exploited in the development of thyroid hormone analogs. chemimpex.com As a derivative of tyrosine, it mimics the basic framework from which thyroid hormones like thyroxine (T4) and triiodothyronine (T3) are synthesized. ontosight.ai Researchers modify its structure to create novel analogs with potentially enhanced properties, such as improved binding affinity to thyroid hormone receptors or greater stability. chemimpex.com These investigations are crucial for developing potential therapeutic agents for thyroid-related disorders, including hypothyroidism. The study of such analogs provides valuable insights into the structure-activity relationships that govern hormone function.

Use as a Lead Compound in Pharmaceutical Synthesis

In the quest for new medicines, this compound serves as a lead compound, which is a starting point for the design and synthesis of novel pharmaceuticals. chemimpex.com Its established biological relevance, particularly in thyroid biochemistry, makes it an attractive scaffold for developing drugs targeting thyroid disorders. chemimpex.com Medicinal chemists can systematically modify its functional groups—the acetyl group, the carboxyl group, and the iodinated phenyl ring—to optimize therapeutic efficacy, selectivity, and pharmacokinetic properties. This process of iterative chemical modification aims to produce new chemical entities with superior performance compared to existing treatments.

Role as an Intermediate in Drug Research and Development

The compound is a crucial intermediate in the synthesis of more complex pharmaceutical molecules, most notably thyroid hormones. ontosight.ai Its stability and reactivity in iodination reactions are advantageous for its use in multi-step synthetic pathways. For instance, derivatives of this compound are involved in the laboratory and industrial preparation of levothyroxine (L-thyroxine). Patent literature describes processes where related structures, such as (S) N-acetyl-3,5-diiodo-4-p-methoxyphenoxyphenylalanine ethyl ester, are used to produce 3,5-Diiodothyronine, a direct precursor to L-thyroxine. google.com This role as a stable, manipulable building block is fundamental to the supply of certain established and investigational drugs.

Radiopharmaceutical Development for Imaging and Therapeutic Applications

The presence of iodine atoms in the structure of this compound is pivotal for its application in nuclear medicine. chemimpex.com These iodine atoms can be substituted with radioactive isotopes, such as Iodine-123, Iodine-124, or Iodine-131, to create radiolabeled compounds. These radiopharmaceuticals are indispensable for both diagnostic imaging and targeted radionuclide therapy.

In diagnostic imaging, techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) utilize these radiolabeled molecules. Because the thyroid gland naturally takes up iodine to synthesize hormones, radiolabeled analogs of thyroid hormone precursors can be used to visualize the thyroid, assess its function, and detect abnormalities like tumors with high specificity. Research has shown promise in using derivatives of this compound to develop imaging agents that can target specific types of thyroid cancer cells.

Biochemical Assays for Enzyme Activity and Interactions

This compound is widely employed in biochemical assays to investigate enzyme kinetics and interactions. chemimpex.com It serves as a valuable substrate or inhibitor for enzymes involved in iodine and tyrosine metabolism, providing critical data for understanding metabolic pathways and their regulation. chemimpex.com For example, it is used in studies of iodinating enzymes like thyroid peroxidase, helping to elucidate the mechanisms of thyroid hormone synthesis. ontosight.ai In one specific application, a related compound, N-Acetyl-L-phenylalanyl-3,5-diiodo-L-tyrosine (APDT), is used as a substrate to evaluate the activity of the digestive enzyme pepsin. scispace.com Such assays are fundamental to basic research and the discovery of enzyme-modulating drugs.

Below is a table summarizing research findings related to the use of this compound and its derivatives in biochemical assays.

| Research Area | Enzyme Studied | Role of Compound | Research Outcome |

| Enzyme Kinetics | Pepsin | Substrate (as APDT) | Evaluation of pepsin's catalytic activity and binding region. lookchem.comscispace.com |

| Thyroid Metabolism | Iodinating Enzymes | Substrate/Analog | Insights into the regulation and mechanisms of thyroid hormone synthesis. |

Proteomics Research Applications

The compound and its close relatives are recognized as valuable reagents in the field of proteomics, the large-scale study of proteins. scbt.com Halogenation of tyrosine residues, including di-iodination, is a post-translational modification that can occur under conditions of oxidative stress and significantly affect protein structure and function. nih.gov Studying peptides containing this compound helps researchers understand the impact of such modifications on protein self-organization, dynamics, and cellular function. nih.gov

Furthermore, derivatives like N-Acetyl-L-phenylalanyl-3,5-diiodo-L-tyrosine (APDT) are used in the development of advanced proteomics workflows. For example, APDT has been utilized as a test substrate in integrated systems that combine on-line protein digestion and peptide separation, which is essential for rapid and efficient protein identification. scispace.com

The table below details specific applications in proteomics research.

| Application Area | Specific Use | Research Goal |

| Post-Translational Modifications | Model Compound | To study the effects of tyrosine halogenation on protein structure and self-assembly. nih.gov |

| Proteomics Workflow Development | Test Substrate (as APDT) | To evaluate the performance of integrated on-line enzyme digestion and peptide separation systems. scispace.com |

Studies in Halogenation of Tyrosine and Protein Modification

The introduction of halogen atoms to tyrosine residues, a process known as halogenation, is a critical post-translational modification that can occur under conditions of oxidative stress. nih.gov This modification can significantly alter the physicochemical properties of the amino acid, including its molecular volume, acidity (pKa), and hydrophobicity. nih.gov this compound serves as a key compound in studying the effects of di-iodination on tyrosine and its subsequent impact on protein structure and function.

Effects on Protein Self-Organization and Activity

Research has shown that the halogenation of tyrosine residues can have a profound effect on the self-organization and activity of proteins. The incorporation of halogenated tyrosine analogs, such as 3,5-diiodo-tyrosine, into protein structures can perturb their normal assembly and function. nih.gov

One area of study involves the bacterial cell division protein FtsZ. By genetically encoding the incorporation of halogenated tyrosines into FtsZ, researchers can investigate how these modifications influence the protein's ability to form the Z-ring, a structure essential for bacterial cytokinesis. researchgate.net Studies have demonstrated that single halogenations can act as a fine-tuning mechanism for protein structure and dynamics, with the subtle perturbations being amplified during the self-organization process of FtsZ. researchgate.net

The table below summarizes the changes in molecular properties of tyrosine upon halogenation, which are believed to be the root cause of the observed effects on protein activity. nih.gov

| Property | Tyrosine | 3-Iodo-tyrosine (IY) | 3,5-Dichloro-tyrosine (Cl₂Y) |

| pKa of side-chain | 9.9 | 8.3 | 6.5 |

| Molecular Volume (ų) Difference from Tyrosine | 0 | +3.6 | 0 |

| Lipophilicity | Lower | Higher | Higher |

These alterations in fundamental molecular properties, particularly the increased acidity and hydrophobicity of the halogenated tyrosine side-chains, are thought to suppress the GTPase activity of proteins like FtsZ, thereby inhibiting their proper function. nih.gov

Influence on Protein Assembly and Dynamics

The presence of halogenated tyrosine residues significantly influences the assembly and dynamics of proteins. nih.gov The introduction of iodine atoms, as in this compound, can lead to steric and electronic changes that affect how proteins interact with each other and form larger complexes.

In the context of FtsZ, halogenation of tyrosine has been shown to affect the protein's assembly into protofilaments and subsequent ring patterns. nih.gov This disruption of the normal assembly process is a direct consequence of the altered molecular properties of the halogenated tyrosine residues. nih.gov

Furthermore, the study of 3,5-dihalogenated tyrosine derivatives has provided insights into the role of halogen bonds (XBs) in concert with hydrogen bonds (HBs) in directing the self-assembly of molecules in the solid state. rsc.org While N-acetyl-3,5-dibromo-L-tyrosine exhibits a layered structure stabilized by Br⋯Br contacts and π⋯π interactions, the unacetylated 3,5-dibromo-tyrosine forms infinite stacks stabilized by a synergy of halogen and hydrogen bonds. rsc.org This highlights the critical role of the N-acetyl group in influencing intermolecular interactions and, by extension, the assembly of larger structures.

Analytical Methodologies for N Acetyl 3,5 Diiodo L Tyrosine in Research

Chromatographic Techniques for Analysis

Chromatography is a fundamental analytical tool for separating N-Acetyl-3,5-diiodo-L-tyrosine from precursors, byproducts, and other components in a mixture. Its high resolving power makes it indispensable for purity assessment and quantification.

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of this compound and related iodinated compounds. Reversed-phase HPLC is commonly utilized, where a nonpolar stationary phase is used with a polar mobile phase. While specific methods for this compound are often proprietary, methodologies for the closely related compound, 3,5-Diiodo-L-tyrosine (DIT), provide a strong basis for its analysis. sielc.com

A typical HPLC method would involve a C18 column and a mobile phase consisting of an aqueous component with an organic modifier, such as acetonitrile (B52724) or methanol (B129727), often with an acid like trifluoroacetic acid (TFA) to improve peak shape and resolution. sielc.com Detection is commonly achieved using a UV detector, as the aromatic ring of the molecule allows for strong absorbance at specific wavelengths, typically around 230 nm. sielc.com The retention time of the compound under specific conditions is a key identifier, and the peak area can be used for quantification against a standard curve. For instance, in the analysis of N-acetyl-L-tyrosine, a retention time of 3.6 minutes has been reported under certain chromatographic conditions. researchgate.net

Below is an example of a potential HPLC setup for the analysis of iodinated tyrosine derivatives.

| Parameter | Condition | Reference |

|---|---|---|

| Column | Mixed-mode Primesep D (4.6x150 mm, 5 µm, 100A) or similar C18 column | sielc.com |

| Mobile Phase | Acetonitrile and an aqueous buffer (e.g., TFA) | sielc.com |

| Flow Rate | 1.0 ml/min | sielc.com |

| Detection | UV at 230 nm | sielc.com |

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the molecular structure and identity of this compound. These techniques provide detailed information about the compound's atomic composition, connectivity, and functional groups.

Mass Spectrometry (MS): This technique provides information on the mass-to-charge ratio of the molecule, allowing for the determination of its molecular weight and elemental composition. The molecular formula of this compound is C₁₁H₁₁I₂NO₄, corresponding to a molecular weight of approximately 475.02 g/mol . scbt.com Mass spectrometry, often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), can also reveal fragmentation patterns that are unique to the molecule's structure, further confirming its identity. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the precise structure of the molecule by providing information about the chemical environment of the hydrogen and carbon atoms, respectively. chemicalbook.com For this compound, ¹H NMR would show distinct signals for the acetyl protons, the protons on the amino acid backbone, and the aromatic protons on the di-iodinated phenyl ring. chemicalbook.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. chemicalbook.com The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the N-H bond of the amide, the C=O bonds of the carboxylic acid and amide, the O-H bond of the phenolic group, and C-I bonds. chemicalbook.com

The table below summarizes key spectroscopic data points found for this compound and closely related compounds.

| Technique | Compound | Observed Data / Characteristic Features | Reference |

|---|---|---|---|

| Mass Spectrometry (MS) | This compound | Molecular Weight: ~475.02 | scbt.com |

| ¹H NMR | This compound | Signals for acetyl, backbone, and aromatic protons | chemicalbook.com |

| ¹³C NMR | This compound | Signals for carbonyl, aromatic, and aliphatic carbons | chemicalbook.com |

| Infrared (IR) | This compound | Characteristic peaks for N-H, C=O, O-H, and C-I functional groups | chemicalbook.com |

Titrimetric Analysis

While less common than chromatographic and spectroscopic methods for this specific compound, titrimetric analysis can be employed for the quantification of amino acids. An iodometric titration method, for example, could be adapted to determine the concentration of this compound. openaccesspub.orgopenaccesspub.org

This type of redox titration involves treating the amino acid with an oxidizing agent like iodic acid (HIO₃) or potassium iodate (B108269) (KIO₃). openaccesspub.orgopenaccesspub.org The unreacted oxidizing agent is then determined iodometrically. openaccesspub.org A known excess of the iodate solution is added to the sample. After the reaction with the amino acid is complete, potassium iodide is added, which reacts with the excess iodate to liberate iodine. openaccesspub.org The liberated iodine is then titrated with a standardized sodium thiosulfate (B1220275) solution using a starch indicator to detect the endpoint. wikipedia.org The amount of amino acid in the original sample can be calculated based on the amount of iodate consumed in the reaction. openaccesspub.org

Other Advanced Analytical Methods for Detection and Quantification

Beyond the core techniques, other advanced methods offer high sensitivity and specificity for the analysis of this compound, particularly in complex biological matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method used for quantifying trace amounts of substances. It couples the separation power of HPLC with the detection capabilities of tandem mass spectrometry. nih.govmdpi.com LC-MS/MS is particularly valuable for analyzing modified tyrosines in biological samples, allowing for their simultaneous quantification with high accuracy and precision. mdpi.com The use of multiple-reaction monitoring (MRM) enhances specificity, making it a powerful tool in metabolic studies. nih.gov

Thin-Layer Chromatography (TLC): TLC is a simpler chromatographic technique that can be used for the rapid separation and qualitative analysis of iodinated amino acids. nih.gov It can be used to monitor the progress of a reaction or to quickly check the purity of a sample. nih.gov While less quantitative than HPLC, its simplicity and low cost make it a useful screening tool.

Microemulsion Electrokinetic Chromatography (MEEKC): This is a capillary electrophoresis technique that has been established for the separation and determination of various iodinated amino acids. nih.gov It offers efficient and rapid separation and could be applied to the analysis of this compound. nih.gov

Future Directions and Emerging Research Avenues for N Acetyl 3,5 Diiodo L Tyrosine

Exploration of Novel Therapeutic Applications

The distinct chemical structure of N-Acetyl-3,5-diiodo-L-tyrosine makes it a versatile compound for therapeutic development. chemimpex.com Its structural similarity to thyroid hormone precursors positions it as a significant molecule in endocrinological research. chemimpex.com Future research is poised to explore its potential in several key areas:

Thyroid-Related Disorders: The compound serves as a valuable lead for synthesizing new pharmaceuticals aimed at addressing thyroid-related conditions. chemimpex.com Its ability to interact with pathways involved in thyroid hormone synthesis and metabolism is a primary focus of this research. chemimpex.com

Radiopharmaceuticals: A significant area of development is its use in creating radiolabeled compounds. chemimpex.com These agents are crucial for both diagnostic imaging in nuclear medicine and targeted therapeutic applications, offering enhanced diagnostic capabilities. chemimpex.com

Antioxidant Therapies: The potential of this compound in mitigating oxidative stress is an emerging field of study. chemimpex.com Research into its antioxidant properties could lead to new treatments for conditions associated with oxidative damage. chemimpex.com

Stress and Cancer: Research on the related, non-iodinated compound, N-acetyl-l-tyrosine (NAT), has shown it can increase stress tolerance and may repress tumor growth by inducing a protective cellular response known as mitohormesis. embopress.orgnih.gov This opens a promising avenue to investigate whether the di-iodinated form possesses similar or enhanced capabilities in cancer therapy and stress-related disorders.

| Potential Therapeutic Area | Research Focus | Rationale |

| Endocrinology | Development of thyroid hormone analogs | Structural similarity to tyrosine, a precursor in thyroid hormone production. chemimpex.com |

| Oncology/Nuclear Medicine | Synthesis of radiopharmaceuticals | Use in advanced diagnostic imaging and targeted radiotherapy. chemimpex.com |

| Metabolic Disorders | Reduction of oxidative stress | Exploration of inherent antioxidant properties. chemimpex.com |

| Cancer & Stress Disorders | Induction of mitohormesis and tumor repression | Based on findings for the related compound N-acetyl-l-tyrosine (NAT). embopress.orgnih.gov |

Further Elucidation of Molecular Mechanisms and Signaling Pathways

A deeper understanding of how this compound functions at a molecular level is critical for harnessing its full potential. Future studies will likely concentrate on several complex signaling pathways.

Investigations into the non-iodinated N-acetyl-l-tyrosine have revealed that it can stimulate the FoxO-Keap1 signaling pathway and boost the expression of key antioxidant enzymes, including catalase, SOD1, and SOD2. embopress.org This is achieved by causing a mild and transient increase in mitochondrial reactive oxygen species (ROS), a process that triggers a protective response. embopress.orgnih.gov A key research question is whether this compound operates through this same mitohormesis pathway or engages different molecular machinery due to the presence of its iodine atoms.

Furthermore, studies on the related compound 3,5-diiodo-L-thyronine (T2) have demonstrated its ability to rapidly enhance mitochondrial fatty acid oxidation in skeletal muscle. nih.gov This effect is mediated by the activation of the AMPK-ACC-malonyl-CoA metabolic signaling pathway. nih.gov Elucidating whether this compound can activate similar metabolic signaling pathways is a promising direction for future research, particularly for metabolic diseases.

| Investigated Pathway | Known Effects of Related Compounds | Future Research Question for this compound |

| Mitohormesis & Antioxidant Response | N-acetyl-l-tyrosine stimulates FoxO-Keap1 signaling and enhances antioxidant enzyme expression. embopress.org | Does the di-iodinated form activate the same pathway, and how do the iodine atoms influence this activity? |

| Mitochondrial Metabolism | 3,5-diiodo-L-thyronine activates the AMPK-ACC-malonyl-CoA pathway to increase fatty acid oxidation. nih.gov | Can this compound modulate this or other key metabolic signaling pathways? |

| Neurotransmitter Synthesis | N-acetyl-l-tyrosine serves as a precursor for catecholamines like dopamine (B1211576) and norepinephrine. patsnap.com | How does the di-iodinated structure affect its conversion and subsequent role in neurotransmitter synthesis? |

Development of Advanced Derivatives with Specific Biological Activities

This compound itself is a foundational molecule that can be chemically modified to create a new generation of compounds with highly specific functions. chemimpex.com Its role as a lead compound is a cornerstone of future drug discovery efforts. chemimpex.com

Research has already demonstrated that derivatives of the simpler N-acetyl-L-tyrosine can be synthesized to act as selective activators of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key regulator of lipid metabolism. nih.gov This work provides a clear blueprint for developing advanced derivatives of this compound targeting specific nuclear receptors or enzymes. The synthesis of more complex molecules, such as N-Acetyl-L-phenylalanyl-3,5-diiodo-L-tyrosine, further illustrates the potential for creating peptide-based derivatives with unique biological activities. nih.gov Future work will focus on creating libraries of these derivatives and screening them for specific therapeutic effects.

Integration in Systems Biology and Multi-omics Studies

To fully comprehend the biological impact of this compound, a holistic approach is necessary. Systems biology, which integrates data from multiple "omics" platforms (genomics, transcriptomics, proteomics, and metabolomics), offers a powerful framework for this purpose. nih.govnih.gov

By treating a biological system with this compound and subsequently measuring the global changes in genes, proteins, and metabolites, researchers can construct a comprehensive picture of its mechanism of action. Metabolomics is particularly well-suited for this, as it directly measures the downstream biochemical products of cellular activity and can help integrate the complex datasets from other omics layers. nih.gov Such studies can uncover novel pathways affected by the compound and identify potential biomarkers for its activity, accelerating its development for therapeutic use.

Potential for Site-Specific Protein Modification in Research

The iodinated phenyl group of this compound presents a unique chemical feature that can be exploited for advanced research applications, particularly in proteomics and chemical biology. scbt.com While primarily used as an amino acid for proteomics research, its potential for targeted protein modification is an exciting frontier.

The core technology relies on the principles of electrophilic aromatic substitution, the same chemical reaction used to iodinate tyrosine residues within peptides and proteins for radiolabeling. acs.org The presence of two iodine atoms on the tyrosine ring provides a distinct chemical handle. Future research could explore the development of methods to incorporate this modified amino acid into proteins at specific sites. This would enable novel approaches for:

Probing Protein Structure and Function: The heavy iodine atoms can serve as useful probes in biophysical techniques like X-ray crystallography.

Developing Novel Bioconjugation Chemistries: The unique reactivity of the iodinated ring could be exploited for specific chemical ligation strategies, allowing for the precise attachment of drugs, fluorescent tags, or other molecules to a target protein.

This avenue of research could transform this compound from a compound being studied to a tool used to study other biological processes.

Q & A

Basic: What are the standard protocols for synthesizing N-Acetyl-3,5-diiodo-L-tyrosine, and how can discrepancies in reported melting points be addressed?

Methodological Answer:

The synthesis typically follows Myers' method, involving dissolving this compound in 1 N NaOH, reacting with stoichiometric equivalents of alkylating agents (e.g., p-nitrobenzyl bromide) under controlled heating (60–80°C) and vigorous stirring . Critical steps include precise stoichiometry to avoid side products (e.g., iodine-deficient byproducts) and recrystallization from 70% alcohol to isolate the pure compound . Discrepancies in melting points (e.g., 124°C vs. 198–200°C in literature) may arise from hydration states; the dihydrate form (CAS 1027-28-7) has distinct physical properties compared to anhydrous forms . Verify hydration status via thermogravimetric analysis (TGA) or Karl Fischer titration.

Basic: Which analytical techniques are recommended for characterizing this compound's purity and structural integrity?

Methodological Answer:

- X-ray crystallography : Resolves atomic-level structural details, as demonstrated for the dibromo analogue (N-Acetyl-3,5-dibromo-L-tyrosine), which shares similar halogen bonding patterns .

- HPLC with UV/Vis detection : Quantifies purity using reverse-phase C18 columns and acetonitrile/water gradients; monitor at 280 nm for tyrosine derivatives .

- NMR spectroscopy : ¹H and ¹³C NMR distinguish between hydrated and anhydrous forms; compare chemical shifts with reference data (e.g., δ 7.2–7.4 ppm for aromatic protons) .

Advanced: How can researchers optimize iodination efficiency while minimizing undesired side products?

Methodological Answer:

- Controlled stoichiometry : Use carrier-free iodine isotopes (e.g., ¹³¹I) to reduce chemical substitution, as shown in protein iodination studies achieving 70% yield with minimal degradation .

- Temperature modulation : Maintain reaction temperatures below 80°C to prevent decomposition of iodinated intermediates .

- Real-time monitoring : Employ LC-MS to track iodination progress and identify side products (e.g., mono-iodinated derivatives) .

Advanced: What strategies mitigate cross-reactivity in immunoassays involving this compound?

Methodological Answer:

- Competitive binding assays : Pre-incubate antisera with structural analogues (e.g., 3,5-diiodo-L-thyronine) to assess cross-reactivity thresholds (<0.5% for anti-T3/T4 sera) .

- Affinity chromatography : Use immobilized derivatives (e.g., N-acetyl-L-phenylalanine) to isolate target-specific antibodies, reducing false positives .

- Epitope mapping : Identify non-overlapping antigenic regions via peptide fragmentation and ELISA screening .

Handling: What are the best practices for storing and handling this compound to ensure stability?

Methodological Answer:

- Storage : Store at 2–8°C in amber vials to prevent photodegradation; the dihydrate form is hygroscopic and requires desiccants .

- Safety protocols : Use PPE (gloves, lab coats) due to acute toxicity risks (Category 4 for oral/dermal/inhalation exposure) . Avoid aqueous solutions at extreme pH to prevent hydrolysis .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

- Hydration state validation : Characterize crystalline forms via X-ray diffraction or IR spectroscopy, as bioactivity may vary between anhydrous and dihydrate forms .

- Purity reassessment : Use orthogonal methods (HPLC, elemental analysis) to rule out impurities affecting bioactivity .

- Replicate under standardized conditions : Control variables like solvent polarity (e.g., DMSO vs. aqueous buffers) and incubation times to align with literature protocols .

Advanced: What computational methods support the design of this compound derivatives with enhanced properties?

Methodological Answer:

- Density Functional Theory (DFT) : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide halogen bonding optimization, as seen in thyroxine analogue studies .

- Molecular docking : Screen derivatives against thyroid hormone receptors (PDB: 1XZX) to prioritize synthesis targets .

- QSAR modeling : Corrogate substituent effects (e.g., nitro vs. methoxy groups) on bioactivity using published IC₅₀ data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.